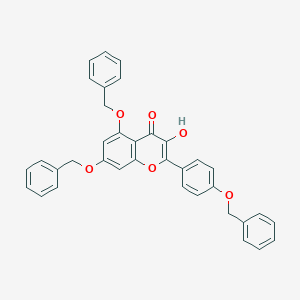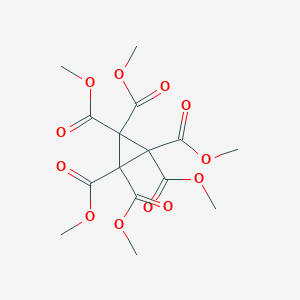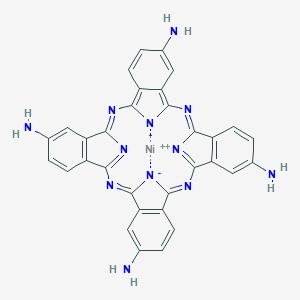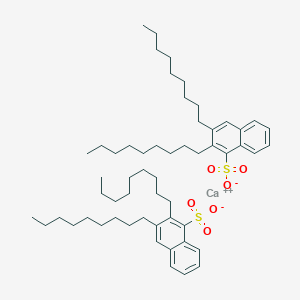
Z,Z-Diénœstrol
Vue d'ensemble
Description
The study of organic synthesis, molecular structures, chemical reactions, and properties is fundamental in developing new materials with specific applications in material chemistry, catalysis, and drug development. Compounds such as isodienestrol and related structures are of interest due to their potential applications and the chemical insights they provide into organic chemistry and material science.
Synthesis Analysis
The synthesis of complex heterocycles often involves cycloaddition reactions, which are a cornerstone in organic synthesis. Isocyanide-based [4+1] cycloaddition reactions have emerged as a vital tool in the synthesis of diverse heterocyclic scaffolds, utilizing formal cycloaddition of isocyanides with conjugated heterodienes. This approach has opened avenues for designing and synthesizing a wide range of functionalized heterocycles, such as pyrroles, imidazoles, and furans, among others (Kaur, Wadhwa, Bagchi, & Sharma, 2016).
Molecular Structure Analysis
The molecular structure of organic compounds, including isomers and related molecules, plays a critical role in determining their chemical and physical properties. Isomerism, where compounds with the same molecular formula have different structures, leads to varying chemical behaviors and physical properties. This aspect is crucial in understanding and designing molecules with desired properties (Rasheedy, 2022).
Chemical Reactions and Properties
Chemical reactions involving cycloadditions, such as the Diels-Alder reaction, play a significant role in synthesizing complex organic structures. These reactions demonstrate the versatility of organic synthesis methods in creating elaborate molecular architectures with specific functional groups. The reactivity and outcomes of these reactions are influenced by the molecular structure of the reactants, showcasing the intricate relationship between structure and reactivity in organic chemistry (Goumont, Sebban, Sepulcri, Marrot, & Terrier, 2002).
Applications De Recherche Scientifique
Synthèse stéréosélective de 1,3-diènes
Le Z,Z-Diénœstrol est utilisé dans la synthèse stéréosélective des 1,3-diènes . La configuration des doubles liaisons influence souvent le cours stéréochimique des réactions dans lesquelles les 1,3-diènes sont utilisés, ce qui rend l'accès stéréosélectif à ces précieux blocs de construction toujours bienvenu .
Chimie organique
Les diènes conjugués comme le this compound font l'objet d'une attention continue en chimie organique . Ces composés se rencontrent dans de nombreux produits naturels et trouvent des applications dans de nombreuses méthodologies fondamentales en synthèse .
Processus de polymérisation
Le this compound est utilisé comme blocs de construction dans les processus de polymérisation et entraîne ainsi des développements importants en science des matériaux .
Tests de sécurité alimentaire
Le this compound est utilisé dans les tests de sécurité alimentaire . Un essai de polarisation de fluorescence (FP) basé sur le domaine de liaison du ligand du récepteur des œstrogènes α (ER-LBD) est utilisé pour surveiller les œstrogènes stilbéniques dans le lait .
Bioscience Technology
La méthode FP, qui utilise le this compound, est une approche pratique qui applique la technologie des biosciences aux tests de sécurité alimentaire et améliore la vitesse d'analyse et l'efficacité du laboratoire .
Docking moléculaire
Le this compound est utilisé dans les études de docking moléculaire . Les résultats d'amarrage montrent que plusieurs résidus dans la poche hydrophobe produisent des interactions hydrophobes avec les molécules de médicament testées, ce qui contribue à la stabilité de leur liaison
Mécanisme D'action
Target of Action
Z,Z-Dienestrol, also known as Isodienestrol, is a synthetic, non-steroidal estrogen . Its primary targets are the estrogen receptors present in various tissues, including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play a crucial role in numerous biological processes, such as reproduction, metabolism, bone health, and cell growth .
Mode of Action
Z,Z-Dienestrol interacts with its targets by passively diffusing into the target cells of responsive tissues, where it complexes with the estrogen receptors . This complex then enters the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA . This interaction leads to various physiological changes, depending on the specific target tissue.
Biochemical Pathways
The biochemical pathways affected by Z,Z-Dienestrol involve its oxidative biotransformation, which gives rise to several reactive compounds . These metabolites can interact with cellular macromolecules and may contribute to the organotropic tumorigenesis of Z,Z-Dienestrol . For instance, the olefinic epoxide of Z,Z-Dienestrol has been shown to have an affinity for the estradiol receptor present in estrogen target organs .
Pharmacokinetics
The pharmacokinetics of Z,Z-Dienestrol involve its absorption, distribution, metabolism, and excretion (ADME). It is also known that Z,Z-Dienestrol is a major urinary metabolite of diethylstilbestrol in all species studied so far .
Result of Action
The molecular and cellular effects of Z,Z-Dienestrol’s action are primarily related to its estrogenic activity. It can relieve or lessen symptoms such as dryness and soreness in the vagina, itching, redness, or soreness of the vulva . Conditions that are treated with Z,Z-Dienestrol include a genital skin condition (vulvar atrophy), inflammation of the vagina (atrophic vaginitis), and inflammation of the urethra (atrophic urethritis) .
Action Environment
The action, efficacy, and stability of Z,Z-Dienestrol can be influenced by various environmental factors. For instance, UV-induced intermediates of Z,Z-Dienestrol can be transformed back to Z,Z-Dienestrol under sunlight, which significantly slows down the photodegradation of Z,Z-Dienestrol . This phenomenon may explain why Z,Z-Dienestrol, despite being degradable by UV, is still detectable in the ambient water .
Orientations Futures
Propriétés
IUPAC Name |
4-[(2Z,4Z)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFQCUYFHCNBW-XBMAZEBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(=C/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859130 | |
| Record name | (Z,Z)-Dienestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35495-11-5 | |
| Record name | 4,4′-[(1Z,2Z)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35495-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isodienestrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035495115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z,Z)-Dienestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISODIENESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45CG6C2N6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper discusses various synthetic estrogens and their impact on microtubule formation. Could you elaborate on where Isodienestrol fits within this spectrum of activity?
A1: The research indicates that Isodienestrol exhibits less potency in inhibiting microtubule assembly compared to other synthetic estrogens like Dienestrol, Diethylstilbestrol, meso-Hexestrol, and dl-Hexestrol []. While the exact mechanism isn't detailed for Isodienestrol, the study suggests these compounds might share a similar mode of action, potentially disrupting the normal assembly process of microtubule proteins. Further research is needed to fully understand Isodienestrol's specific interactions and consequences on microtubule dynamics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)





![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)



![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)
![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)